7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Its structure features a fluorophenyl group at position 7, a methoxyphenyl group at position 8, and methyl substituents at positions 1 and 3 of the imidazopurine-dione core. These substitutions aim to optimize receptor affinity, metabolic stability, and blood-brain barrier penetration .
Properties
IUPAC Name |
7-(4-fluorophenyl)-6-(3-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3/c1-25-19-18(20(29)26(2)22(25)30)27-12-17(13-7-9-14(23)10-8-13)28(21(27)24-19)15-5-4-6-16(11-15)31-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRVYKJPSZGNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Purification and isolation: The final compound is purified using techniques such as chromatography to obtain a high-purity product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of catalysts, temperature control, and solvent selection to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogues
AZ-853 and AZ-861: Substituent-Driven Pharmacological Divergence
Two closely related analogues, AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) and AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione), highlight the impact of substituent variation:
| Property | AZ-853 (2-Fluorophenyl) | AZ-861 (3-Trifluoromethylphenyl) | Target Compound (3-Methoxyphenyl) |
|---|---|---|---|
| 5-HT1A Receptor Ki | 0.6 nM | 0.2 nM | Not reported |
| Functional Activity | Partial agonist | Stronger agonist | Presumed partial agonist |
| Brain Penetration | High (potent FST activity) | Moderate | Likely moderate (structural similarity to AZ-853) |
| Side Effects | Weight gain, ↓ systolic BP | Lipid metabolism disturbances | Unknown (requires further study) |
- Key Findings :
- AZ-861’s trifluoromethyl group enhances 5-HT1A binding affinity (Ki = 0.2 nM vs. 0.6 nM for AZ-853) but reduces brain penetration, likely due to increased molecular weight and polarity .
- AZ-853’s 2-fluorophenyl group confers better CNS bioavailability, correlating with stronger antidepressant-like effects in the forced swim test (FST) at 2.5 mg/kg .
- The target compound’s 3-methoxyphenyl group may balance lipophilicity (logP ~4.2, similar to AZ-853) and receptor interactions, though direct data are lacking .
Substituent Position Effects: 3-Methoxy vs. 4-Methoxy
The compound 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 370573-78-7) differs only in the methoxy group position (4-methoxy vs. 3-methoxy). This positional change alters electronic and steric properties:
- 3-Methoxy : May enhance π-π stacking with receptor aromatic residues due to meta-substitution.
- 4-Methoxy : Para-substitution could improve metabolic stability by reducing oxidative demethylation susceptibility .
Halogenated Analogues: Fluorine vs. Chlorine
8-(3-Chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (MW 423.83, logP 4.21) demonstrates how halogen choice impacts properties:
- Chlorine increases molecular weight and polar surface area (PSA) vs.
- Fluorine is more electronegative, enhancing hydrogen bonding and receptor affinity .
Hybrid Ligands with Dual Activity
This contrasts with the target compound, which lacks PDE inhibitory activity based on structural analogues .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Substituents (Positions 7 & 8) | MW | logP | 5-HT1A Ki (nM) | Key Pharmacological Features |
|---|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl, 3-Methoxyphenyl | ~438.4 | ~4.2 | Not reported | Presumed CNS penetration, moderate logP |
| AZ-853 | 2-Fluorophenylpiperazinyl | 483.5 | 3.9 | 0.6 | High brain penetration, α1-adrenolytic |
| AZ-861 | 3-Trifluoromethylphenylpiperazinyl | 533.5 | 4.5 | 0.2 | Strong agonist, lipid metabolism effects |
| CAS 370573-78-7 | 4-Fluorophenyl, 4-Methoxyphenyl | 438.4 | 4.0 | Not reported | Improved metabolic stability? |
| 8-(3-Chlorophenyl)-7-(4-Fluorophenyl)-... | 4-Fluorophenyl, 3-Chlorophenyl | 423.8 | 4.21 | Not reported | Higher PSA, reduced CNS penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
